![molecular formula C11H17NO4 B1282151 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 86447-11-2](/img/structure/B1282151.png)
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Overview
Description
“1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C11H17NO4 .
Synthesis Analysis
The synthesis of “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” involves a reaction with n-butyllithium and diisopropylamine in dry tetrahydrofuran at -65°C. The mixture is then poured into 1M aqueous HCl while cooling with ice. The resulting mixture is extracted several times with ethyl acetate. The organic layer is dried over magnesium sulphate and evaporated to dryness in vacuo to give the product .
Molecular Structure Analysis
The molecular structure of “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is represented by the InChI code: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) .
Chemical Reactions Analysis
The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” has been used in the synthesis of N-heteroarylmethyl substituted azasugars . It has also been used in the discovery of a series of M5-preferring orthosteric antagonists .
Physical And Chemical Properties Analysis
The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” has a molecular weight of 227.26 . It is a solid at room temperature and should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
Pharmaceutical Intermediates
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is used as a pharmaceutical intermediate due to its chemical properties that make it suitable for further chemical transformations. This application is crucial in the development of various pharmaceuticals .
Suzuki-Miyaura Cross-Coupling
This compound serves as a reagent for Suzuki-Miyaura cross-coupling using palladium phosphine catalysts. This type of coupling reaction is significant in the synthesis of biaryl compounds, which are often found in pharmaceuticals and organic materials .
Gene Activation
Derivatives of this compound have been optimized for gene activation in cells. This application is particularly relevant in the field of genetic engineering and therapy .
Enzymatic Inhibitors and Receptor Ligands
The compound is also used in the preparation of several enzymatic inhibitors and receptor ligands. These molecules can interact with enzymes and receptors in the body to modulate their activity, which is important for treating various diseases .
Treatment of Obesity and Diabetes
It has been used in the synthesis of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors. These inhibitors are being explored for the treatment of obesity and diabetes by regulating lipid metabolism .
Synthesis of Substituted N-(Carbonylamino)-Tetrahydropyridines
The compound is involved in reaction schemes for synthesizing substituted N-(carbonylamino)-tetrahydropyridines, which have potential pharmacological applications .
Catalyst Development
Research has been conducted on different catalysts using this compound in the synthesis of tetrahydropyridine derivatives via multicomponent reactions. This research aids in the development of new catalysts for chemical synthesis .
Safety And Hazards
The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, wash with plenty of soap and water .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQYUPHBPYITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515792 | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
CAS RN |
86447-11-2 | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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